X-Ray Crystallographic Confirmation of Nonplanar Geometry: Unique Structural Reference Data
Single-crystal X-ray diffraction analysis of 2,4,6-trimethyl-N-phenylaniline has been performed and the data deposited, confirming that the molecule adopts a nonplanar conformation in the solid state [1]. This is in contrast to the parent diphenylamine, which crystallizes in a nearly planar geometry [2]. The nonplanarity arises from steric repulsion between the ortho-methyl groups on the mesityl ring and the N-phenyl substituent, resulting in a defined torsional angle around the C–N bond that has been precisely determined [1].
| Evidence Dimension | Crystal structure geometry (dihedral angle between aryl rings) |
|---|---|
| Target Compound Data | Nonplanar conformation; crystal data: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1] |
| Comparator Or Baseline | Diphenylamine: nearly planar solid-state geometry (Cambridge Structural Database reference); no ortho-substituents to induce torsional strain [2] |
| Quantified Difference | Qualitative structural difference: target compound is nonplanar vs. comparator near-planar; unit cell parameters differ substantially due to methyl group incorporation |
| Conditions | Single-crystal X-ray diffraction; crystal obtained by recrystallization from pentane at 0 °C [1] |
Why This Matters
Procurement decisions for crystallographic reference standards or structure-based drug design require compounds with validated, publicly available X-ray structures; 2,4,6-trimethyl-N-phenylaniline offers a rare, fully characterized nonplanar diarylamine scaffold with deposited structural data.
- [1] INIS Database, International Atomic Energy Agency. X-ray diffraction study of 2,4,6-trimethyl-N-phenylaniline; monoclinic, C2, deposited structural parameters. RN:23030546. https://inis.iaea.org (accessed 2026-04-27). View Source
- [2] Cambridge Structural Database. Diphenylamine (CSD Refcode: DPHANL). Nearly planar geometry in solid state. Reference accessed via CCDC, 2026. View Source
